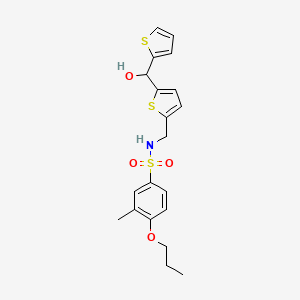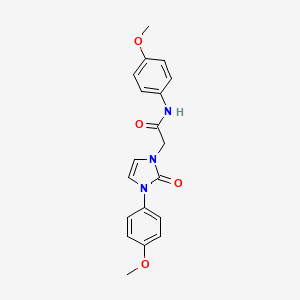
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a part of a broader class of chemicals known for their potential biological and pharmacological activities, including but not limited to anti-inflammatory and antioxidant properties. While the specific literature on this compound is limited, related compounds have been synthesized and evaluated for various biological activities, suggesting a similar potential for the compound of interest (Koppireddi et al., 2013).
Synthesis Analysis
Synthesis approaches for similar compounds often involve multi-step reactions starting from specific precursors to achieve the desired structural frameworks. For example, the synthesis of related compounds has involved reactions like acylation, alkylation, and subsequent cyclization steps to construct the core structure, indicating potential methods that could be applied to our compound of interest (Ünaleroğlu et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest often involves detailed NMR, MS, and IR spectroscopy for characterization. X-ray crystallography can further elucidate the structure, providing insights into the molecular conformation, hydrogen bonding, and other intermolecular interactions (Bunev et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class can include further functionalization or modification of the core structure, leveraging reactive sites for attachment of various groups. This can significantly affect the compound's chemical properties, such as solubility, stability, and reactivity (Gao et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline form, can be determined through various analytical techniques. These properties are essential for understanding the compound's behavior in biological systems and its suitability for further development (Galushchinskiy et al., 2017).
Chemical Properties Analysis
Chemical properties like pKa, stability under various conditions, and reactivity towards other chemical entities are crucial for predicting the compound's behavior in both synthetic reactions and biological environments. For similar compounds, such properties have been meticulously studied to understand their pharmacological potential better (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Molecular Conformations and Hydrogen Bonding
A study explored the different molecular conformations in similar compounds, highlighting the significance of hydrogen bonding in forming structures like four-molecule aggregates and ribbons. This research has implications for understanding the molecular interactions and structural formation of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide (Narayana et al., 2016).
Synthesis and Characterization
New series of compounds related to the molecule have been synthesized and characterized. These compounds were evaluated for various properties, such as toxicity, antibacterial activity, and antioxidant efficiency, providing insight into potential applications of similar compounds (Al-Khazragie et al., 2022).
Crystal Structure Analysis
Crystal structures of compounds structurally related to N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide were analyzed, aiding in understanding the molecular arrangement and potential reactivity of such compounds (Galushchinskiy et al., 2017).
Radiochemical Synthesis for PET Tracers
A study focused on the synthesis of carbon-11-labeled derivatives, including compounds similar to the molecule , for potential use as PET tracers in medical imaging. This research highlights the potential application in diagnostic imaging (Gao et al., 2016).
Biological Studies
Biological studies were conducted on synthesized compounds, emphasizing the biological and pharmaceutical importance of the imidazole ring, a component of the molecule . These studies provide insights into the biological activities and potential pharmaceutical applications (Ramanathan, 2017).
Green Synthesis Applications
Research on the green synthesis of compounds structurally related to N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide highlights the importance of environmentally friendly methods in chemical synthesis. This can provide a sustainable approach for the production of similar compounds (Qun-feng, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)20-18(23)13-21-11-12-22(19(21)24)15-5-9-17(26-2)10-6-15/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUAYRRVOFTKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

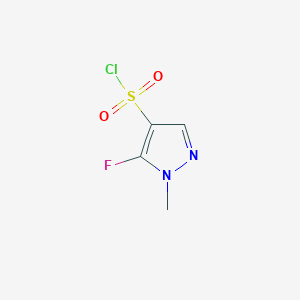
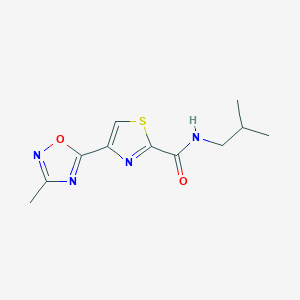
![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)
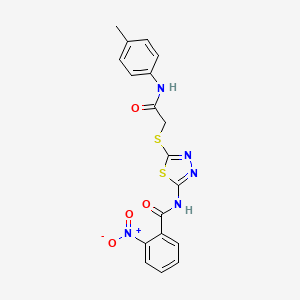
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)
![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)
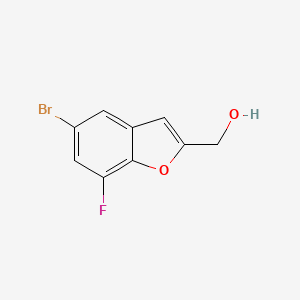
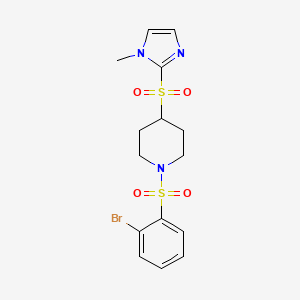
![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)
